

Physical and chemical properties of Sodium 1-heptanesulfonate monohydrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium 1-heptanesulfonate monohydrate
Cat. No.:	B1324521

[Get Quote](#)

A Comprehensive Technical Guide to Sodium 1-heptanesulfonate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Sodium 1-heptanesulfonate monohydrate**. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the compound's key characteristics, provides standardized experimental protocols for their determination, and illustrates its primary application in analytical workflows.

Core Physical and Chemical Properties

Sodium 1-heptanesulfonate monohydrate is an anionic surfactant and ion-pairing agent widely utilized in analytical techniques, particularly in High-Performance Liquid Chromatography (HPLC). Its ability to form ion pairs with positively charged analytes makes it an invaluable tool for enhancing the separation and resolution of peptides, proteins, and other cationic molecules in reversed-phase chromatography.

General Properties

Below is a summary of the general physical and chemical properties of **Sodium 1-heptanesulfonate monohydrate**.

Property	Value	Reference(s)
Chemical Name	Sodium 1-heptanesulfonate monohydrate	[1]
Synonyms	1-Heptanesulfonic acid sodium salt monohydrate	[1] [2]
CAS Number	207300-90-1	[1] [3]
Molecular Formula	$C_7H_{15}NaO_3S \cdot H_2O$ or $C_7H_{17}NaO_4S$	[1] [3]
Appearance	White crystalline powder or solid	[3]

Quantitative Physical and Chemical Data

The following table provides quantitative data for key physical and chemical properties of **Sodium 1-heptanesulfonate monohydrate**.

Property	Value	Reference(s)
Molecular Weight	220.26 g/mol	[1][3]
Melting Point	>300 °C	[4]
pH (100 g/L in H ₂ O at 20°C)	5.5 - 7.5 (anhydrous substance)	
Solubility in Water	Soluble (10% w/v yields a clear, colorless solution)	[5]
Solubility in Ethanol/Methanol	0.4% w/v (clear solution)	[5]
Purity	≥99% (Titration: anhydrous basis)	[3]
Storage Temperature	Room temperature; 0-8 °C for long-term storage of high-purity grades	[3]

Note on Solubility: While some sources describe the solubility in water as "slightly" or "moderately" soluble, quantitative data for the anhydrous form suggests a solubility of at least 100 mg/mL. A 10% weight/volume solution in water is reported to be clear and colorless, indicating good solubility at this concentration.[5]

Note on Storage: For general laboratory use, **Sodium 1-heptanesulfonate monohydrate** is stable and can be stored at room temperature in a dry, well-ventilated place.[6] For high-purity grades intended for sensitive analytical applications such as HPLC, storage at 0-8 °C is recommended to ensure long-term stability and prevent any potential degradation.[3]

Spectral Properties

UV absorbance is a critical parameter for HPLC applications. The following table details the maximum absorbance at various wavelengths for a solution of **Sodium 1-heptanesulfonate monohydrate**.

Wavelength (λ)	Maximum Absorbance (A_{\max})
210 nm	0.1
220 nm	0.06
230 nm	0.04
260 nm	0.02
500 nm	0.02

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of **Sodium 1-heptanesulfonate monohydrate**, based on standardized procedures.

Determination of Melting Point

The melting point of **Sodium 1-heptanesulfonate monohydrate** is determined using the capillary tube method as described in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324.[7][8][9]

Apparatus:

- Melting point apparatus with a heated block and a temperature probe.
- Glass capillary tubes (0.8-1.2 mm internal diameter), sealed at one end.

Procedure:

- Sample Preparation: The crystalline sample is finely powdered. If necessary, the sample is dried to remove any residual moisture.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the material into the sealed end, to a height of 2-4 mm.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

- The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the substance is first observed to liquefy is recorded as the beginning of the melting range.
- The temperature at which the substance is completely transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Determination of pH

The pH of an aqueous solution of **Sodium 1-heptanesulfonate monohydrate** is measured potentiometrically according to USP General Chapter <791>.[10][11]

Apparatus:

- A calibrated pH meter with a glass electrode and a reference electrode (or a combination electrode).
- Standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

Procedure:

- Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.
- Sample Preparation: A 10% (w/v) solution of **Sodium 1-heptanesulfonate monohydrate** is prepared by dissolving 10 g of the substance in deionized water to a final volume of 100 mL. The measurement is conducted at a controlled temperature, typically 20-25 °C.
- Measurement: The calibrated electrode is rinsed with deionized water and then with a small portion of the sample solution. The electrode is then immersed in the sample solution, and the pH reading is allowed to stabilize before being recorded.

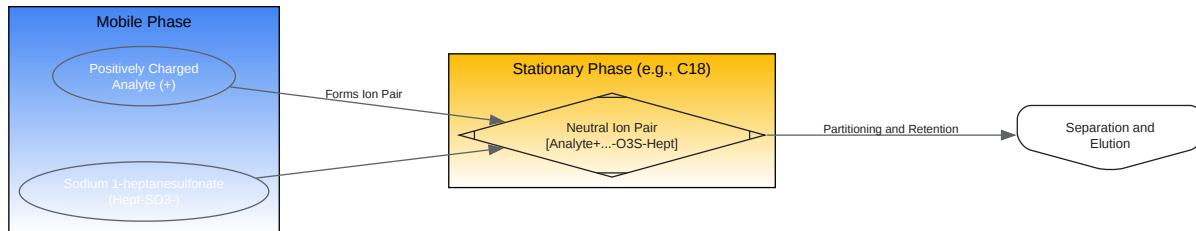
Determination of Water Solubility

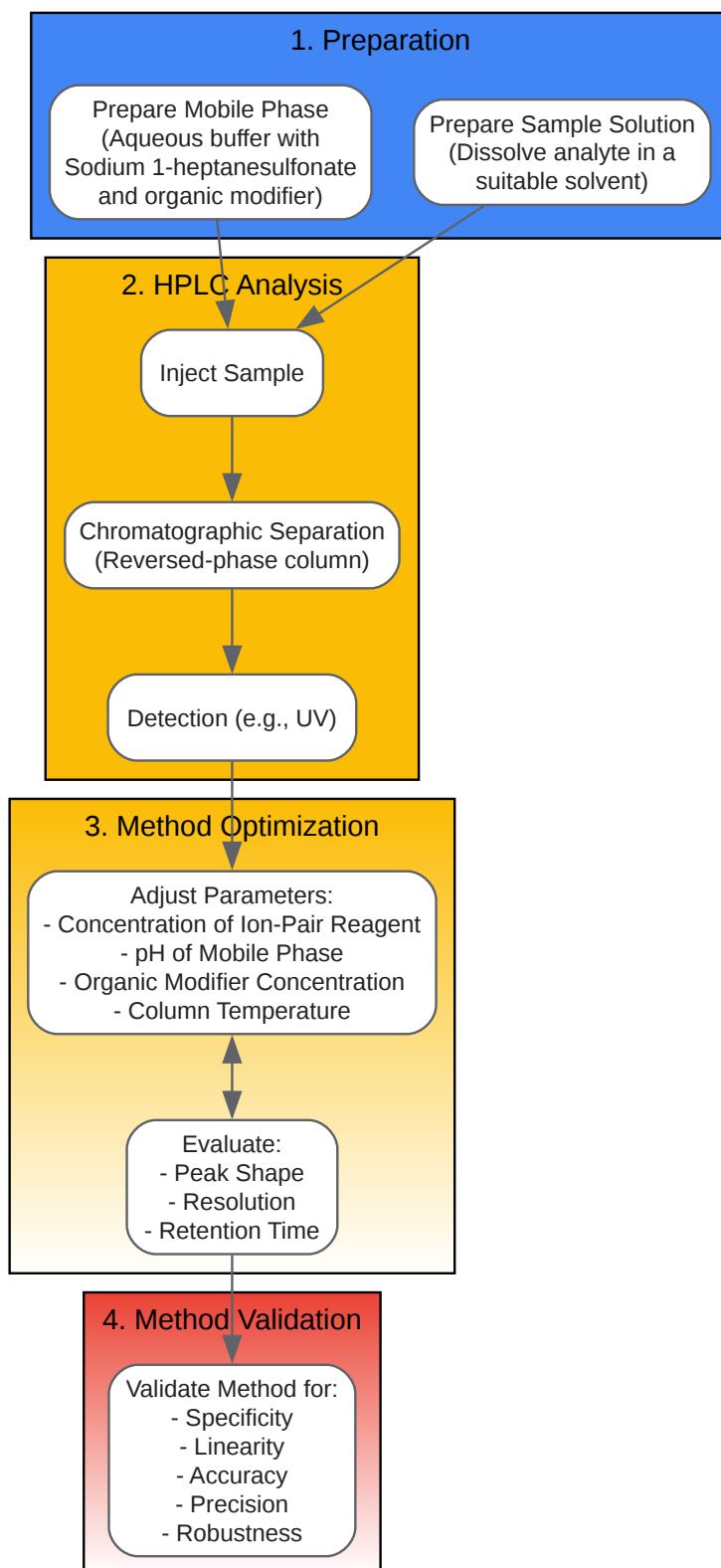
The water solubility can be determined following the guidelines of OECD Test Guideline 105, which describes the flask method for substances with solubility above 10^{-2} g/L.[12][13][14]

Apparatus:

- A flask with a stirrer (e.g., magnetic stirrer).
- A constant temperature bath or incubator.
- Analytical balance.
- Filtration or centrifugation equipment.
- An appropriate analytical method to determine the concentration of the dissolved substance (e.g., HPLC-UV).

Procedure:


- Equilibration: An excess amount of **Sodium 1-heptanesulfonate monohydrate** is added to a known volume of deionized water in a flask.
- The mixture is stirred at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.
- Quantification: The concentration of Sodium 1-heptanesulfonate in the clear aqueous phase is determined using a validated analytical method. The solubility is expressed in g/L or other appropriate units.


Application in Ion-Pair Chromatography

Sodium 1-heptanesulfonate monohydrate's primary application is as an ion-pairing reagent in reversed-phase HPLC. This technique is crucial for the analysis of ionic and highly polar compounds, which are poorly retained on conventional reversed-phase columns.

Mechanism of Ion-Pair Chromatography

In ion-pair chromatography, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. The following diagram illustrates the fundamental mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Sodium 1-heptanesulfonate monohydrate - 1-Heptanesulfonic acid sodium salt monohydrate [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tecnofrom.com [tecnofrom.com]
- 5. ulab360.com [ulab360.com]
- 6. scribd.com [scribd.com]
- 7. store.astm.org [store.astm.org]
- 8. uspbpep.com [uspbpep.com]
- 9. $\Delta_{\text{m}}^{\text{USP}}$ Melting Range or Temperature [doi.usp.org]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physical and chemical properties of Sodium 1-heptanesulfonate monohydrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324521#physical-and-chemical-properties-of-sodium-1-heptanesulfonate-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com